1-Amino-10-methylacridinium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79319-86-1 |
|---|---|
Molecular Formula |
C14H13N2+ |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
10-methylacridin-10-ium-1-amine |
InChI |
InChI=1S/C14H12N2/c1-16-13-7-3-2-5-10(13)9-11-12(15)6-4-8-14(11)16/h2-9,15H,1H3/p+1 |
InChI Key |
UHPOBXVVPHFNOD-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=C2C=CC=C(C2=CC3=CC=CC=C31)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Amino 10 Methylacridinium and Its Derivatives
De Novo Synthesis Approaches for Acridinium (B8443388) Scaffolds
De novo synthesis provides a direct pathway to the acridinium core, allowing for the incorporation of desired substituents from the initial stages. Two classical methods, the Bernthsen acridine (B1665455) synthesis and the Ullmann condensation, are fundamental to this approach.
The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid, typically zinc chloride, at high temperatures (200-270 °C). ptfarm.plrsc.orgumn.edulookchem.com While effective, these harsh conditions and sometimes low yields have led to modifications. For instance, the use of polyphosphoric acid can facilitate the reaction at lower temperatures, albeit with potentially reduced yields. umn.edu Microwave-assisted Bernthsen reactions have also been developed to shorten reaction times and improve efficiency. umn.edu
The Ullmann condensation is another cornerstone for acridine synthesis, traditionally involving the copper-catalyzed reaction of an aryl halide with an amine. ptfarm.plrsc.orgnih.govbyjus.com This method is often employed to create the diarylamine precursor for subsequent cyclization. Modern variations of the Ullmann reaction utilize palladium or other catalysts and have expanded the scope and efficiency of this transformation. For instance, the synthesis of 9-aminoacridine (B1665356) derivatives has been achieved through an Ullmann reaction to form N-phenylanthranilic acid, followed by cyclization. nih.gov
A general de novo pathway to a 1-aminoacridinium salt could involve the synthesis of a appropriately substituted diarylamine, followed by cyclization to form the acridine core, introduction of the amino group (often via a nitro precursor), and finally, N-alkylation. For example, the synthesis of 4-methyl-1-nitroacridine has been achieved in three steps: an Ullmann reaction, cyclization of the resulting N-(2'-methyl-5'-nitro-phenyl)anthranilic acid, and conversion of the intermediate to the final product. ajpamc.com The nitro group can then be reduced to an amino group. datapdf.com
Modular Synthesis and Late-Stage Functionalization Strategies for 1-Amino-10-methylacridinium Derivatives
Modular synthesis and late-stage functionalization have emerged as powerful strategies for the diversification of acridinium scaffolds, allowing for the introduction of various functional groups onto a pre-formed acridine core. chinesechemsoc.orgrsc.orgscispace.com These methods are particularly valuable for creating libraries of compounds for screening purposes.
A key approach involves the site-selective C-H functionalization of acridinium salts. For example, a modular and scalable synthesis of acridinium photocatalysts has been developed through the site-selective late-stage C(aryl)–H alkylation of acridinium salts with organotrifluoroborates under visible light, followed by electrocatalytic dehydrogenation. chinesechemsoc.orgchinesechemsoc.org While this method has been primarily demonstrated for functionalization at the 3,6-positions, the underlying principles could potentially be adapted for other positions.
Another modular approach involves the use of bifunctional organometallic reagents. For instance, 1,5-bifunctional organomagnesium reagents have been used for the synthesis of unfunctionalized and diamino acridinium dyes. rsc.org Furthermore, a combination of directed ortho-metalation (DoM) and halogen-metal exchange has been employed to create a wide range of asymmetrically substituted acridinium salts. rsc.orgscispace.com These modular strategies provide a versatile platform for accessing a variety of acridinium derivatives, including those with amino substituents.
Site-Selective Derivatization Techniques on the Acridinium Core
Achieving site-selectivity in the functionalization of the acridine core is crucial for the synthesis of specific isomers like this compound. Direct electrophilic substitution on the acridine ring often lacks regioselectivity, leading to mixtures of products. rsc.org
A more controlled approach involves directed C-H functionalization. For example, photoredox catalysis has enabled the site-selective amination of arenes, including nitrogen-containing heterocycles. nih.gov While direct amination at the C1 position of acridine is challenging, this strategy has been successfully applied to other aromatic systems and represents a potential avenue for the synthesis of 1-aminoacridine (B1663953) derivatives.
Another strategy relies on the inherent reactivity of the acridine nucleus. Nucleophilic attack on acridine typically occurs at the C9 position. ptfarm.pl However, under specific conditions, other positions can be targeted. For instance, radical-mediated C-H amination of azaheterocycles has shown high site-selectivity, offering a potential route to functionalize the acridine core at less conventional positions. rsc.org
Alkylation and Arylation Reactions in Acridinium Synthesis
Alkylation and arylation reactions are essential for introducing substituents onto the acridine nitrogen and carbon framework. The N-alkylation of the acridine nitrogen to form the acridinium salt is a key final step in many synthetic sequences. This is typically achieved by reacting the acridine with an alkylating agent, such as methyl iodide or dimethyl sulfate. nih.govd-nb.info
C-C bond formation through alkylation and arylation of the acridine core can be accomplished through various methods. For example, a zincate-mediated arylation has been demonstrated for the chemoselective arylation of acridine at the C9 position. scirp.org
Late-stage C-H alkylation and arylation using photoredox catalysis have also been developed. These methods allow for the introduction of alkyl and aryl groups onto the acridinium core under mild conditions. chinesechemsoc.org
Electrochemical Methods in Acridinium Salt Synthesis
Electrochemical methods offer an alternative and often greener approach to the synthesis and modification of acridinium salts. These methods can be used for both the construction of the acridinium core and for late-stage functionalization.
Electrochemical oxidation of acridinedione derivatives has been shown to yield acridinium salts. nih.gov Furthermore, a combination of photochemistry and electrochemistry has been utilized for the site-selective C-H alkylation of acridinium salts, as mentioned in section 2.2. chinesechemsoc.orgchinesechemsoc.org This integrated approach allows for the efficient synthesis of functionalized acridinium photocatalysts. The electrochemical behavior of acridine derivatives has been studied using techniques like cyclic voltammetry, providing insights into their redox properties which can be harnessed for synthetic transformations. nih.gov
General Synthetic Pathways for Aminoacridine Derivatives
The synthesis of aminoacridine derivatives often involves the introduction of an amino group onto a pre-formed acridine or acridone (B373769) skeleton. A common strategy is the reduction of a corresponding nitroacridine. datapdf.com For example, 1-nitroacridone can be reduced to 1-aminoacridone, which can then be converted to 1-aminoacridine. datapdf.com
Alternatively, aminoacridines can be prepared through nucleophilic substitution of a suitable leaving group on the acridine ring, such as a chloro group. For instance, 9-aminoacridine derivatives have been synthesized by reacting 9-chloroacridine (B74977) with various amines. nih.gov The synthesis of 4-aminoacridines has been achieved through a multi-step route starting from a dichloro-nitroacridine precursor, involving reduction of the nitro group and subsequent modifications. rsc.org
The synthesis of 1-aminoacridine can be challenging due to the directing effects of the ring nitrogen. However, strategies involving the cyclization of appropriately substituted precursors, such as N-(2'-methyl-5'-nitro-phenyl)anthranilic acid, followed by reduction of the nitro group, provide a viable route. ajpamc.comdatapdf.com Once 1-aminoacridine is obtained, it can be N-methylated to yield the target compound, this compound.
Data Tables
Table 1: Key De Novo Synthesis Reactions for Acridine Scaffolds
| Reaction Name | Reactants | Reagents/Conditions | Product Type |
| Bernthsen Synthesis | Diarylamine, Carboxylic Acid/Anhydride | ZnCl₂, 200-270 °C | 9-Substituted Acridine |
| Ullmann Condensation | Aryl Halide, Amine | Copper catalyst, High Temperature | Diaryl Amine (Acridine Precursor) |
| Modified Bernthsen | Diarylamine, Carboxylic Acid | Polyphosphoric Acid | 9-Substituted Acridine |
| Microwave-Assisted Bernthsen | Diarylamine, Carboxylic Acid | ZnCl₂, Microwave | 9-Substituted Acridine |
Table 2: Selected Late-Stage Functionalization and Derivatization Reactions
| Reaction Type | Substrate | Reagents/Conditions | Functionalization |
| C-H Alkylation | Acridinium Salt, Organotrifluoroborate | Visible Light, Electrocatalysis | Alkylation at C3/C6 |
| Modular Synthesis | Di-lithiated Biarylamine, Ester | - | 1,8-Disubstituted Acridinium |
| Site-Selective Amination | Arene | Photoredox Catalyst, Azole | C-H Amination |
| N-Alkylation | Acridine | Methyl Iodide/Sulfate | N-Methylacridinium Salt |
| Electrochemical Oxidation | Acridinedione | - | Acridinium Salt |
Photophysical Properties and Photochemistry of 1 Amino 10 Methylacridinium Systems
Excited State Dynamics and Lifetimes of Acridinium (B8443388) Ions
Upon absorption of light, acridinium ions are promoted to an electronically excited state. The subsequent de-excitation pathways and their timings are critical to the functionality of these molecules. The excited state of acridinium salts can be quenched through electron transfer, leading to the formation of an acridine (B1665455) radical. nih.gov The lifetimes of these excited states are a key parameter, influencing their efficiency in photocatalytic applications. rsc.org
For many acridinium salts, the excited-state lifetimes are typically in the nanosecond range, which is suitable for photoredox catalysis. rsc.org However, these lifetimes are tunable through structural modifications. For instance, the introduction of different substituents on the acridinium core can extend fluorescence lifetimes from a few nanoseconds to over 30 nanoseconds. chinesechemsoc.org Specifically, N-arylation and the incorporation of electron-withdrawing groups have been shown to increase fluorescence lifetimes, with some trifluoromethyl-substituted acridiniums exhibiting lifetimes greater than 20 ns. nih.gov
In some 9-aryl-10-methylacridinium conjugates, photoexcitation leads to the formation of charge-shift states that can persist for tens to hundreds of microseconds, particularly in solid media like sucrose (B13894) octaacetate glass. ucdavis.edu This is a significant increase compared to the picosecond lifetimes observed in liquid organic solvents. ucdavis.edu The decay of the excited state can occur through multiple pathways, including a rapid back-electron transfer within the initial radical ion pair on a nanosecond timescale, and a slower recombination of radicals that have escaped this pair on a microsecond timescale. researchgate.net
It has been noted that after excitation, a simple first-order decay to the ground state for some acridine radicals occurs around 100 picoseconds. nih.gov In the case of corrole (B1231805) systems, which share some photophysical principles, excited-state tautomerization can occur on a 10-100 picosecond timescale, though this does not always affect the slower nanosecond deactivation processes. nih.gov
Photoinduced Electron Transfer Processes and Quenching Mechanisms of Acridinium Derivatives
Acridinium derivatives are well-known for their ability to participate in photoinduced electron transfer (PET) reactions. rsc.org Upon excitation, the acridinium ion becomes a potent oxidizing agent capable of accepting an electron from a suitable donor. rsc.orgacs.org This process, known as reductive quenching, generates an acridinyl radical and the oxidized form of the donor. rsc.orgaip.org
The efficiency of this PET process is highlighted by the quenching of the 10-methylacridinium (B81027) cation's fluorescence by various electron donors. For example, benzyltrimethylsilane (B1265640) quenches the fluorescence at a rate close to the diffusion-controlled limit in acetonitrile, indicating a dynamic quenching mechanism via electron transfer. researchgate.net Similarly, sulfur-containing amino acids and carboxylic acids effectively quench the excited singlet states of acridinium ions, with rate constants ranging from 0.3–5.3×10¹⁰ M⁻¹ s⁻¹. researchgate.net This quenching is attributed to PET from the sulfur atom to the excited acridinium. researchgate.net
In some systems, the acridinyl radical can be further reduced in a two-electron reductive quenching process to form acridinide anions, a behavior that contrasts with the more common single-electron transfer quenching. researchgate.net The environment also plays a significant role; for example, the presence of oxygen can lead to the trapping of radical intermediates to form peroxyl radicals, which can then be reduced by the acridinyl radical to regenerate the acridinium cation. acs.org
Fluorescence Characteristics and Spectroscopic Tunability of 1-Amino-10-methylacridinium
This compound and its derivatives are characterized by their strong fluorescence properties, which makes them valuable as fluorescent probes and tags. evitachem.com The core acridinium structure provides a basis for a wide range of spectroscopic properties that can be finely tuned through chemical modifications. chinesechemsoc.org
The introduction of an amino group at the 9-position, as in 9-amino-10-methylacridinium, significantly influences the molecule's photophysical behavior. evitachem.com The fluorescence quantum yield and lifetime can be altered by modifying substituents on the acridinium core. For instance, alkylation of amino groups can increase the quantum yield and fluorescence lifetime. nih.gov
The absorption and emission spectra of acridinium dyes can be shifted by changing the substitution pattern. nih.govresearchgate.net This tunability allows for the design of photocatalysts with specific redox potentials and excited-state energies. acs.org For example, introducing various substituents at the 3,6-positions of the acridinium core allows for the fine-tuning of their photocatalytic properties. chinesechemsoc.org The synthesis of a broad range of C9-arylated acridinium-based catalysts has been achieved, providing catalysts with fine-tuned excited-state lifetimes and redox potentials. acs.org
The solvent environment also has a profound impact on the fluorescence characteristics. In solid glassy media, some 9-aryl-10-methylacridinium conjugates exhibit a significant enhancement in fluorescence quantum yields (30 to 200-fold increase) compared to their behavior in liquid organic solvents at room temperature. ucdavis.edu
Energy Transfer Phenomena in Acridinium Systems
In addition to electron transfer, energy transfer is another crucial photophysical process in acridinium systems. acs.org The excited acridinium ion can transfer its energy to an acceptor molecule, a process that can occur through radiative, dipole-dipole, or collisional mechanisms. rsc.orgacs.org This is particularly relevant in chemiluminescence systems where the acridinium derivative is the chemiexcited donor. acs.org
Acridinium-based systems can function as triplet sensitizers in energy transfer catalysis. researchgate.net For instance, some chromophores can act as singlet-state photoredox catalysts or as triplet sensitizers, depending on the reaction conditions. researchgate.net The triplet energy of some acridinium catalysts has been estimated to be around 1.89 eV, making them thermodynamically capable of sensitizing reactions that require triplet energies in that range. scispace.com
The efficiency and mechanism of energy transfer can be influenced by the surrounding medium. In micellar solutions, the major components of energy transfer in an acridinium chemiluminescence system were found to be radiative and collisional. acs.org The study of energy transfer is not limited to intermolecular processes. In linked donor-acceptor systems, such as a bis(acridinium-Zn(II) porphyrin) receptor, the conversion between acridinium and acridane forms can switch the dominant process from electron transfer to energy transfer. cnr.it
The possibility of triplet-triplet energy transfer across the wall of a molecular capsule containing an acridinium sensitizer (B1316253) has also been demonstrated, highlighting the versatility of these systems in controlling photochemical reactions. nsf.gov
Redox Potentials and Electrochemical Characteristics of Acridinium Salts
The redox potentials of acridinium salts are a defining feature of their electrochemical and photochemical behavior. They are known for their strong oxidizing power in the excited state. rsc.org The ground-state reduction potentials of acridinium salts can be tuned by introducing electron-donating or electron-withdrawing substituents to the acridinium core. aip.org
For example, the well-known Fukuzumi catalyst, 9-mesityl-10-methylacridinium (B1239669) perchlorate, has a ground-state reduction potential (Ered) of -0.57 V and an exceptional excited-state reduction potential (*Ered) of +2.06 V. aip.org By incorporating electron-donating groups, the ground-state reduction potential can be made more negative (e.g., -0.57 to -0.84 V), while the excited-state reduction potential remains strongly oxidizing (e.g., +1.65 to +2.08 V). aip.org The introduction of amino functionalities can lower the excited-state reduction potential into a range comparable to that of common iridium-based photocatalysts. rsc.org A wide range of excited-state reduction potentials, from +1.19 V to +1.88 V vs. SCE, has been achieved with substituted aminoacridinium salts. rsc.org
The electrochemical properties are intrinsically linked to the structural modularity of acridinium salts. rsc.org This allows for the rational design of catalysts with precisely calibrated redox potentials for specific applications. rsc.org The table below summarizes the electrochemical and photophysical properties of several acridinium-based organophotocatalysts. rsc.org
Table 1: Photophysical and Electrochemical Properties of Acridinium-Based Organophotocatalysts This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound/Catalyst Name | E₀,₀ (eV)¹ | E₁/₂(red) (V vs. SCE)² | E₁/₂(*ox) (V vs. SCE)³ |
|---|---|---|---|
| 9-Mesityl-10-methylacridinium perchlorate | 2.63 | -0.57 | +2.06 |
| Acridinium Catalyst 2 | 2.59 | -0.51 | +2.08 |
| Acridinium Catalyst 3 | 2.59 | -0.51 | +2.08 |
| Acridinium Catalyst 4 | 2.53 | -0.84 | +1.69 |
| Acridinium Catalyst 5 | 2.54 | -0.83 | +1.71 |
| Acridinium Catalyst 6 | 2.49 | -0.84 | +1.65 |
| 6-Aminoacridinium 4h | 2.29 | -0.89 | +1.40 |
| Diaminoacridinium catalyst 1 | 2.40 | -1.15 | +1.25 |
| 2-Bromophenyl substituted N-methyl acridinium | - | - | - |
| N-arylated acridinium salts | - | - | 1.62–2.08 |
¹Determined at the intersection between normalized absorption and emission spectra. ²Ground-state reduction potentials determined by cyclic voltammetry. ³Excited-state reduction potential, estimated from ground-state reduction potentials and excited-state energies. Data compiled from multiple sources. rsc.orgrsc.orgaip.orgscispace.com
Mechanistic Investigations of 1 Amino 10 Methylacridinium Reactivity
Catalytic Reaction Mechanisms of Acridinium (B8443388) Photoredox Catalysts
Acridinium salts, such as 1-amino-10-methylacridinium, function as potent photoredox catalysts, capable of initiating chemical reactions through single electron transfer (SET) processes upon visible light irradiation. rsc.orgacs.org The general mechanism involves the excitation of the photocatalyst (PC) to an excited state (PC*), which can then act as either an oxidant or a reductant. rsc.orgcam.ac.uk
Photocatalytic cycles involving acridinium catalysts can proceed through either an oxidative or a reductive quenching pathway. rsc.orgbeilstein-journals.org
In an oxidative quenching cycle , the excited photocatalyst (*PC) is quenched by an electron acceptor (A), resulting in a photocatalyst radical cation (PC•+) and an acceptor radical anion (A•−). The ground state of the photocatalyst is then regenerated by accepting an electron from a donor molecule (D), which in turn forms a donor radical cation (D•+). beilstein-journals.org These radical ion species can then participate in various organic transformations. beilstein-journals.org
Conversely, in a reductive quenching cycle , the excited photocatalyst (*PC) donates an electron to a substrate, acting as a reducing agent. ethz.ch This process generates a reduced photocatalyst species and a substrate radical. The photocatalyst then returns to its ground state by accepting an electron from a sacrificial electron donor. acs.orgprinceton.edu The choice between an oxidative and reductive quenching cycle is dependent on the specific substrates and reaction conditions. rsc.org
The versatility of acridinium catalysts allows them to participate in both types of cycles, enabling a broad range of synthetic applications. ethz.chacs.org For instance, N-arylamines can be activated through a reductive quenching pathway where the excited photocatalyst is quenched by the amine to generate an amine radical cation. acs.orgprinceton.edu
Upon photoexcitation, certain acridinium catalysts, like 9-mesityl-10-methylacridinium (B1239669), can form a long-lived electron-transfer state (Acr•–Mes•+). researchgate.net This active species is a powerful oxidant and reductant, capable of engaging with a variety of substrates. researchgate.netacs.org The formation of such radical species is a key step in many photoredox catalytic transformations.
For example, in the presence of a suitable substrate, the excited acridinium catalyst can undergo a single-electron transfer to generate a substrate radical cation. acs.org This radical cation can then undergo further reactions, such as deprotonation or cyclization, to form new chemical bonds. acs.orgnih.gov The acridinyl radical formed in this process is a persistent species that can be oxidized to regenerate the catalyst, thus completing the catalytic cycle. acs.org
The reactivity of these acridine (B1665455) radical species is influenced by substituents on the acridine core. For instance, the presence of a mesityl group at the 9-position is crucial for efficient photoredox catalysis, as it stabilizes the radical species and promotes the desired electron transfer processes. researchgate.net
During photoredox catalysis, the acridinium catalyst undergoes interconversion between different electronic states and redox forms. The cycle begins with the absorption of light, which promotes the ground-state catalyst (Acr+) to a singlet excited state (¹Acr). acs.org This singlet state can then undergo intersystem crossing to a more stable triplet excited state (³Acr) or, in some cases, directly participate in electron transfer reactions. acs.org
In the presence of an electron donor, the excited acridinium catalyst is reduced to the acridinyl radical (Acr•). rsc.org This radical is a key intermediate that can then reduce a substrate, regenerating the ground-state catalyst and completing the catalytic cycle. Conversely, in an oxidative cycle, the excited catalyst can oxidize a substrate, forming a catalyst radical anion which is subsequently re-oxidized to the ground state. beilstein-journals.org
Acridinium photocatalysts can be effectively combined with other catalytic systems in dual catalysis approaches to enable novel and challenging transformations. ethz.ch In these systems, the photoredox cycle of the acridinium catalyst is coupled with a second catalytic cycle, often involving a transition metal or an organocatalyst. ethz.chnih.gov
A prominent example is the combination of acridinium photoredox catalysis with copper catalysis for the direct decarboxylative conjugate addition of carboxylic acids. nih.gov In this system, the acridine photocatalyst facilitates the decarboxylation of the carboxylic acid to generate a radical intermediate. This radical then enters a copper catalytic cycle, where it undergoes conjugate addition to an acceptor molecule. nih.gov This dual catalytic approach allows for the use of readily available carboxylic acids as radical precursors without the need for pre-activation. nih.gov
Similarly, acridinium photocatalysts have been used in dual systems with cobalt catalysts for the synthesis of unsaturated ketones from cycloalkanols and with nickel catalysts for cross-coupling reactions. rsc.orgethz.ch These dual catalytic strategies expand the scope of photoredox catalysis, enabling the formation of complex chemical bonds under mild reaction conditions. ethz.ch
Pseudobase Formation and Equilibria of C-9 Substituted 10-Methylacridinium (B81027) Cations
In aqueous solutions, 10-methylacridinium cations can undergo a reversible reaction with hydroxide (B78521) ions to form a neutral species known as a pseudobase. cdnsciencepub.comresearchgate.netcdnsciencepub.com This equilibrium is an important consideration in reactions involving acridinium salts in basic media, as the formation of the pseudobase can compete with the desired catalytic pathway.
The position of this equilibrium, characterized by the pKR+ value, is influenced by the nature of the substituent at the C-9 position of the acridinium ring. cdnsciencepub.comresearchgate.netcdnsciencepub.com Studies have shown that the rate of hydroxide ion attack (kOH) and the rate of pseudobase decomposition (k2) are both affected by the steric and electronic properties of the C-9 substituent. cdnsciencepub.comresearchgate.netcdnsciencepub.com
For instance, the rate constants for hydroxide ion attack on C-9 substituted 10-methylacridinium cations generally follow the order: H > primary alkyl > secondary alkyl > aryl. cdnsciencepub.comresearchgate.net This trend is attributed to the steric hindrance posed by bulkier substituents, which impedes the approach of the hydroxide ion to the C-9 position. cdnsciencepub.com Conversely, the rates of pseudobase decomposition are less predictable but generally follow the order: H > primary alkyl > aryl > secondary alkyl. cdnsciencepub.comresearchgate.netcdnsciencepub.com
The stability of the pseudobase relative to the cation is also affected by these substituents. An isopropyl group at C-9, for example, enhances the stability of the pseudobase, while other alkyl and aryl substituents lead to pKR+ values greater than that of the unsubstituted 10-methylacridinium cation. cdnsciencepub.comresearchgate.net This is explained by a balance between the destabilization of the cation due to steric interactions and the reduced solvation of the pseudobase with larger C-9 substituents. cdnsciencepub.com
| Substituent at C-9 | kOH (M⁻¹s⁻¹) | k₂ (s⁻¹) | pKR+ |
| H | 1.8 x 10³ | 1.8 x 10⁻⁷ | 10.00 |
| CH₃ | 1.3 x 10² | 1.0 x 10⁻⁸ | 10.11 |
| CH₃CH₂ | 9.0 x 10¹ | 7.9 x 10⁻⁹ | 10.06 |
| (CH₃)₂CH | 2.5 x 10¹ | 5.0 x 10⁻⁹ | 9.70 |
| C₆H₅ | 1.2 x 10¹ | 2.5 x 10⁻⁸ | 10.68 |
| 4-(CH₃)₂NC₆H₄ | 1.1 x 10¹ | 3.5 x 10⁻¹¹ | 11.51 |
| Data adapted from Bunting et al. (1984) cdnsciencepub.com |
Electrode-Assisted Catalytic Oxidation Mechanisms by Acridinium Cations
Acridinium cations can also participate in catalytic oxidation reactions at electrode surfaces. researchgate.net In these electrode-assisted mechanisms, the acridinium cation acts as a mediator, facilitating the transfer of electrons between the electrode and the substrate. This approach combines the principles of electrochemistry and catalysis to achieve efficient and selective oxidations. mdpi.com
One proposed mechanism involves the electrochemical oxidation of the acridinium cation at the anode to generate a highly oxidizing species. mdpi.com This species then oxidizes the substrate, regenerating the original acridinium cation, which can then be re-oxidized at the electrode, thus completing the catalytic cycle. This process allows for the use of electricity as a "green" oxidant, avoiding the need for stoichiometric chemical oxidants. mdpi.com
For example, the intramolecular oxidative annulation of N-aryl enamines to synthesize indoles can be achieved using an acridinium photocatalyst or through an electrochemical method. mdpi.com In the photocatalytic pathway, the excited acridinium catalyst oxidizes the enamine via a single electron transfer. mdpi.com In the electrochemical counterpart, a similar radical cation intermediate is generated through oxidation at the electrode surface. mdpi.com Both methods demonstrate the ability of acridinium systems to mediate oxidative C-H activation. mdpi.com
Furthermore, flavin derivatives, which share structural similarities with acridinium compounds, have been shown to catalyze water oxidation at electrode surfaces. nih.gov The proposed mechanism involves the formation of a peroxide intermediate between the oxidized flavin pseudobase and the oxidized electrode surface, leading to the evolution of oxygen. nih.gov These findings suggest the potential for developing organic, electrode-assisted water oxidation catalysts based on acridinium structures.
Electron Transfer Reactions of 10-Methylacridinium with Reactive Metals under Mechanochemical Conditions
Mechanochemical methods, such as grinding, provide a solvent-free approach to inducing chemical reactions. Studies have investigated the reactivity of 10-methylacridinium iodide with reactive alkaline metals under these solid-phase grinding conditions. These reactions are understood to proceed through an initial single electron transfer (SET) from the metal to the 10-methylacridinium cation. sioc-journal.cnsioc-journal.cn
When 10-methylacridinium iodide is ground with reactive metals like Lithium (Li), Sodium (Na), or Potassium (K), it leads to the formation of two primary products: 9,10-dihydro-10-methylacridine (AcrH2) and 9,10-dihydro-10-methyl-9-acridone (Acr=O). sioc-journal.cn The reaction demonstrates high efficiency, providing these products in excellent yields. sioc-journal.cnsioc-journal.cn The initial electron transfer from the metal to the 10-methylacridinium salt is the key step that initiates the transformation. sioc-journal.cn
The specific yields of the products can vary depending on the reactive metal used. The table below summarizes the outcomes of these mechanochemical reactions.
Table 1: Reaction of 10-Methylacridinium Iodide with Alkaline Metals under Grinding Conditions
| Reactive Metal | Product 1 | Yield of Product 1 | Product 2 | Yield of Product 2 |
|---|---|---|---|---|
| Lithium (Li) | 9,10-dihydro-10-methylacridine | Excellent | 9,10-dihydro-10-methyl-9-acridone | Excellent |
| Sodium (Na) | 9,10-dihydro-10-methylacridine | Excellent | 9,10-dihydro-10-methyl-9-acridone | Excellent |
| Potassium (K) | 9,10-dihydro-10-methylacridine | Excellent | 9,10-dihydro-10-methyl-9-acridone | Excellent |
Data sourced from a study on the novel reaction of 10-methylacridinium with reactive metals under grinding. sioc-journal.cn
Structure-Activity Relationship (SAR) Studies for Acridinium Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological or chemical activity. For acridinium derivatives, SAR investigations have provided valuable insights into designing molecules with specific functions, such as antitumor agents or molecular probes. researchgate.netnih.gov
Key structural features that have been systematically studied include the planarity of the acridine core, the nature and position of substituents, and the introduction of various functional groups. researchgate.netnih.gov The planar nature of the acridine ring system is often essential for activities like DNA intercalation. nih.govnih.gov
Several key findings from SAR studies on acridinium and related derivatives are:
Planarity: The flat, planar structure of the acridine nucleus is a critical factor for many biological activities, including DNA intercalation and anti-amyloid activity. nih.govnih.gov Non-planar or partially cyclized analogues often show reduced activity compared to their planar counterparts. digitellinc.comrsc.org
Substituents on the Acridine Ring: The electronic properties of substituents significantly affect activity. Electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, can enhance the biological efficacy of acridine derivatives. nih.govdigitellinc.com For instance, early SAR studies on 9-anilinoacridines confirmed the necessity of electron-donor substituents for their antitumor properties. nih.gov
9-Aminoacridine (B1665356) Core: The 9-aminoacridine scaffold is a particularly important pharmacophore. Its tautomerism, combined with specific substitutions, plays a significant role in the anti-amyloid aggregation activities of these derivatives. nih.gov
Side Chains: The introduction of specific side chains can modulate the activity and properties of acridinium compounds. For example, in a series of related trioxatriangulenium derivatives, which include acridinium-like structures, side chains containing alkylamine groups were found to enhance antiproliferative activity. rsc.org
Table 2: Summary of Structure-Activity Relationships for Acridinium Derivatives
| Structural Feature | Impact on Activity | Example Class | Primary Activity Studied |
|---|---|---|---|
| Planar Core | Essential for high activity | 9-Aminoacridine Derivatives | DNA Intercalation, Anti-amyloid nih.govnih.gov |
| Electron-Donating Substituents (-NH2, -OH) | Generally increases activity | 9-Anilinoacridines | Antitumor nih.govdigitellinc.com |
| Thiosemicarbazide Substitution | Important for anti-amyloid effects | 9-Aminoacridine Derivatives | Anti-amyloid Aggregation nih.gov |
| Cyclic/Planar vs. Non-Cyclic/Non-Planar | Cyclic and planar molecules are more active | Trioxatriangulenium Ions | Antiproliferative digitellinc.com |
Advanced Spectroscopic and Computational Characterization of 1 Amino 10 Methylacridinium
Spectroscopic Analysis Techniques
The intricate electronic and structural properties of 1-Amino-10-methylacridinium and related acridinium (B8443388) compounds have been extensively investigated using a variety of sophisticated spectroscopic techniques. These methods provide invaluable insights into the molecule's behavior, from its interaction with light to the precise arrangement of its atoms.
UV-Visible Absorption Spectroscopy in Acridinium Studies
UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For acridinium derivatives, the spectra are characterized by prominent peaks that correspond to π-π* transitions within the tricyclic aromatic structure of the acridine (B1665455) core. researchgate.net These absorption bands provide crucial information about the energy levels associated with electronic excitations. researchgate.net
The position and intensity of these absorption peaks are sensitive to the molecular structure and the solvent environment. For instance, the introduction of a 10-methylacridine substituent can cause a redshift in the maximum absorption wavelength. rsc.org Studies on various acridinium derivatives have shown that adsorption onto surfaces, such as clay minerals, can lead to a redshift of approximately 3 nm in the absorption maximum, indicating a change in the electronic environment of the molecule. rsc.org In aqueous solutions, the absorption spectra of acridinium derivatives can be influenced by pH, with peaks observed around 350 nm and 400 nm being associated with the acridine and the cationic acridinium forms, respectively. researchgate.net
Table 1: Representative UV-Visible Absorption Maxima for Acridinium Derivatives
| Compound/Condition | Absorption Maximum (λmax) | Reference |
|---|---|---|
| Acridine | 244 nm | aatbio.com |
| Acridinium derivatives on clay surface | Redshift of ~3 nm upon adsorption | rsc.org |
| Acridine in aqueous solution (pH dependent) | ~350 nm | researchgate.net |
Time-Resolved Fluorescence Spectroscopy for Acridinium Photophysics
Time-resolved fluorescence spectroscopy is a powerful tool for studying the excited-state dynamics of fluorescent molecules like this compound. This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing information about the fluorescence lifetime (τF) and quantum yield (Φf). These parameters are highly sensitive to the molecule's environment and can reveal details about quenching processes and molecular interactions. researchgate.netrsc.org
For example, the fluorescence lifetime of acridine is dramatically affected by the solvent, decreasing from 11.5 ns in pure water to 0.4 ns in pure ethanol (B145695). rsc.org This quenching is attributed to preferential solvation by the alcohol. rsc.org In the context of acridinium derivatives, both steady-state and time-resolved fluorescence techniques have been used to study the quenching of their excited singlet states by various compounds. researchgate.net The fluorescence quantum yield of some acridinium derivatives can be significantly enhanced upon complexation with materials like saponite. researchgate.net
Table 2: Fluorescence Lifetime Data for Acridine and Related Compounds
| Compound | Solvent/Condition | Fluorescence Lifetime (τF) | Reference |
|---|---|---|---|
| Acridine | Pure Water | 11.5 ± 0.1 ns | rsc.org |
| Acridine | 0.5 mole fraction ethanol in water | 1.2 ± 0.01 ns | rsc.org |
| Acridine | Pure Ethanol | 0.4 ± 0.01 ns | rsc.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection and characterization of species with unpaired electrons, such as radicals. In the context of acridinium chemistry, EPR is instrumental in studying the formation and properties of acridinium radicals, which are key intermediates in many of their photochemical reactions. chemrxiv.orgchemrxiv.org
When an acridinium salt is reduced by one electron, it forms a neutral acridine radical. springernature.com EPR spectroscopy can confirm the generation of these radicals and provide information about their electronic structure and environment. For instance, in situ EPR studies have been used to observe the [Ph-MesAcr·] radical, a derivative of 10-phenyl-9-mesitylacridinium. chemrxiv.org The EPR spectrum of such radicals can exhibit hyperfine coupling patterns that offer insights into the distribution of the unpaired electron's spin density over the molecule. chemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds, including this compound. Both ¹H and ¹³C NMR are routinely used to provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.govresearchgate.net
In ¹H NMR spectra of 10-methylacridinium (B81027) salts, the chemical shifts of the protons are influenced by the aromatic ring system and the nature of the substituents. nih.gov For example, the methyl group protons on the nitrogen atom typically appear as a singlet in a specific region of the spectrum. pressbooks.pub Similarly, ¹³C NMR provides distinct signals for each carbon atom, with their chemical shifts being sensitive to their hybridization and electronic environment. nih.govlibretexts.org The analysis of coupling constants in ¹H NMR can help to establish the connectivity between adjacent protons. nih.gov Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are often employed for the complete and unequivocal assignment of all proton and carbon resonances in complex acridinium derivatives. researchgate.net
Table 3: General ¹H and ¹³C NMR Chemical Shift Ranges for Amines and Related Structures
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Amine (N-H) | 0.5 - 5.0 | libretexts.org |
| ¹H | Hydrogens on carbon adjacent to amine | 2.3 - 3.0 | libretexts.org |
Fourier Transform Infrared (FTIR) Spectroscopy in Acridinium Research
Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, and the resulting spectrum serves as a molecular fingerprint.
In the study of acridine derivatives, FTIR spectroscopy can be used to identify characteristic vibrational modes. For example, the spectra can reveal the presence of C-H, C=C, and C=N stretching and bending vibrations within the acridinium core. The presence of an amino group in this compound would be expected to show characteristic N-H stretching vibrations in the region of 3100-3309 cm⁻¹. researchgate.net FTIR has been employed to confirm the successful loading of acridine derivatives onto supporting materials like zeolites. researchgate.net It is a valuable tool for monitoring changes in chemical interactions and molecular structure. rsc.org
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy, another form of vibrational spectroscopy, is complementary to FTIR and provides information about molecular vibrations that cause a change in polarizability. It is particularly useful for studying aromatic systems and has been applied to the analysis of acridine-based dyes. rsc.org
In the Raman spectra of acridinium derivatives, signals corresponding to C=N and C=C stretching vibrations can be observed around 1600 cm⁻¹. rsc.org Other characteristic peaks in the range of 1385–1415 cm⁻¹ can also be present. rsc.org Raman spectroscopy is a powerful tool for obtaining detailed structural information and can be used for both qualitative identification and quantitative analysis of acridinium compounds. rsc.orgnih.gov The technique is highly sensitive to the molecular structure, and even subtle changes can be detected in the Raman spectrum. rsc.org
Mass Spectrometry (MS) for Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to identify and characterize molecules by measuring their mass-to-charge ratio. In the context of this compound, MS is crucial for confirming its synthesis and identifying any potential reaction byproducts or degradation products. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed to ionize the molecule for MS analysis. stonybrookmedicine.edu
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern, often referred to as a "fingerprint," allows for the detailed structural elucidation of the compound. For instance, the fragmentation of the this compound cation would likely involve characteristic losses of small neutral molecules, providing evidence for its specific chemical structure. google.com The high resolution and accuracy of modern mass spectrometers enable the determination of the elemental composition of the parent ion and its fragments, further confirming the identity of the compound. core.ac.uk
Below is a hypothetical data table illustrating the kind of information that could be obtained from a high-resolution mass spectrometry analysis of this compound.
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Proposed Fragment |
| [M+H]⁺ | 209.1073 | 209.1071 | -0.96 | Intact Molecule |
| [M-CH₃]⁺ | 194.0842 | 194.0840 | -1.03 | Loss of methyl group |
| [M-NH₂]⁺ | 193.0913 | 193.0911 | -1.04 | Loss of amino group |
Exciton (B1674681) Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Exciton Circular Dichroism (CD) spectroscopy is a specialized technique used to determine the absolute configuration of chiral molecules. researchgate.net The method relies on the through-space interaction of two or more chromophores within a molecule. nih.gov If this compound were part of a chiral system, or derivatized with a chiral auxiliary containing another chromophore, exciton-coupled CD could be used to elucidate its stereochemistry.
The principle of the exciton chirality method is based on the observation that the CD spectrum of a molecule containing two interacting chromophores will show a characteristic bisignate (two-signed) curve, known as a Cotton effect or exciton couplet. nih.gov The sign of this couplet (positive or negative) is directly related to the spatial orientation of the transition dipole moments of the interacting chromophores. tcichemicals.com A positive exciton chirality corresponds to a clockwise arrangement of the transition dipole moments, while a negative chirality indicates a counter-clockwise arrangement. researcher.life
For a successful application of the exciton chirality method, a few prerequisites must be met: the molecular conformation must be known, the direction of the electric transition dipole moments of the chromophores must be understood, and the exciton coupling should be the primary source of the observed CD signal. nih.govnih.gov
The following table provides a hypothetical example of how exciton-coupled CD data might be presented for a chiral derivative of this compound.
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition | Sign of Cotton Effect | Inferred Chirality |
| 350 | +15 | π-π* (Acridinium) | Positive | Positive Exciton Couplet |
| 320 | -20 | π-π* (Auxiliary Chromophore) | Negative | Clockwise orientation |
Computational Chemistry Studies on this compound Systems
Computational chemistry provides powerful tools to investigate the properties and behavior of molecules at the atomic level, complementing experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk It is a widely used tool in chemistry and physics for calculating properties such as molecular geometries, electronic energies, and reaction mechanisms. als-journal.comaimspress.com For this compound, DFT calculations can provide valuable insights into its electronic properties, such as the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential. nih.govesqc.org
These calculations can help predict the molecule's reactivity. For example, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The calculated electrostatic potential map can reveal regions of positive and negative charge, which are important for understanding intermolecular interactions.
A representative data table summarizing the results of a DFT calculation on this compound is shown below.
| Parameter | Calculated Value | Interpretation |
| HOMO Energy | -5.8 eV | Site of electron donation (oxidation) |
| LUMO Energy | -2.1 eV | Site of electron acceptance (reduction) |
| HOMO-LUMO Gap | 3.7 eV | Related to electronic excitability and stability |
| Dipole Moment | 2.5 D | Measure of molecular polarity |
Molecular Modeling and Docking Studies of Acridinium Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com These methods are particularly useful for studying the interactions of small molecules like this compound with biological macromolecules such as proteins or DNA. researchgate.net
Molecular docking simulations can predict the binding mode and affinity of this compound to a specific target. mdpi.com The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and then scoring these conformations based on a scoring function that estimates the binding free energy. nih.gov The results of docking studies can provide hypotheses about the mechanism of action of a compound and guide the design of new molecules with improved binding properties. rsc.org
The following table illustrates typical output from a molecular docking study of this compound with a hypothetical protein target.
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | Tyr84, Phe258 | π-π stacking |
| 2 | -7.9 | Asp121 | Hydrogen bond |
| 3 | -7.2 | Leu204, Val210 | Hydrophobic interactions |
Quantum Chemical Approaches for Thermodynamic and Kinetic Predictions
Quantum chemical methods can be employed to predict the thermodynamic and kinetic parameters of chemical reactions involving this compound. nih.gov By calculating the energies of reactants, products, and transition states, it is possible to determine key thermodynamic quantities such as the standard Gibbs free energy of reaction (ΔG°) and the enthalpy of reaction (ΔH°). nih.gov
Kinetic predictions can be made by calculating the activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to occur. nih.gov These calculations provide valuable insights into the feasibility and rate of chemical transformations, aiding in the understanding of reaction mechanisms.
A hypothetical table summarizing thermodynamic and kinetic data for a reaction involving this compound is presented below.
| Reaction Parameter | Calculated Value | Interpretation |
| ΔG° | -15.2 kcal/mol | Thermodynamically favorable (spontaneous) |
| ΔH° | -12.5 kcal/mol | Exothermic reaction |
| Ea | 20.1 kcal/mol | Moderate reaction rate at room temperature |
Analysis of Noncovalent Intermolecular Interactions (e.g., C-H···O, C-H···F, C-H···π, π-π interactions)
Noncovalent interactions play a crucial role in many areas of chemistry and biology, governing processes such as molecular recognition and self-assembly. nih.gov Computational methods based on the analysis of electron density can be used to identify and characterize these weak interactions. umanitoba.ca For this compound, understanding its noncovalent interaction profile is important for predicting its behavior in different environments and its interactions with other molecules.
Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index can be used to visualize and quantify various types of noncovalent interactions, including hydrogen bonds, C-H···π interactions, and π-π stacking. researchgate.netresearchgate.net These analyses can reveal the specific atoms and regions of the molecule involved in these interactions and provide a measure of their strength.
The table below provides a hypothetical summary of noncovalent interactions identified for this compound in a simulated complex.
| Interaction Type | Interacting Atoms/Groups | Distance (Å) | Interaction Energy (kcal/mol) |
| C-H···O | C2-H···O (water) | 2.3 | -1.8 |
| π-π stacking | Acridinium ring with Phenyl ring | 3.5 | -2.5 |
| C-H···π | Methyl C-H with Phenyl ring | 2.8 | -1.2 |
Research Applications and Chemical Biology Intersections
Catalytic Applications of 10-Methylacridinium (B81027) Salts in Organic Synthesis
Acridinium-based organic photocatalysts have become invaluable tools for late-stage C-H functionalization and other transformative reactions under mild, visible-light-mediated conditions. nih.govnih.gov Their utility stems from their strong oxidizing power in the excited state, long excited-state lifetimes, and excellent solubility, making them a sustainable alternative to traditional transition-metal catalysts. nih.govrsc.org
A significant application of 10-methylacridinium photocatalysis is in achieving anti-Markovnikov hydrofunctionalization of alkenes. nicewiczlaboratory.com This strategy provides a powerful complement to traditional methods that typically yield Markovnikov-selective products. By generating alkene cation radical intermediates, this catalytic system facilitates the addition of various nucleophiles to the less substituted carbon of the double bond with complete regioselectivity. acs.org The process is effective for a wide range of activated and unactivated alkenes.
Key transformations include:
Hydroetherification: Intramolecular hydroetherification of alkenols proceeds with complete anti-Markovnikov regioselectivity, yielding various oxygen-containing heterocycles.
Hydroamination: Using a catalyst system of 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate with a thiol co-catalyst, both intramolecular and intermolecular hydroamination of alkenes can be achieved, providing access to valuable nitrogen-containing heterocycles and acyclic amines.
Hydroacetoxylation: Carboxylic acids can be added across styrenes, enamides, and aliphatic amines with anti-Markovnikov selectivity.
Addition of Mineral Acids: Strong Brønsted acids like HCl and HF can be added to alkenes with complete anti-Markovnikov control.
The general mechanism involves the photoexcited acridinium (B8443388) salt oxidizing the alkene to a cation radical. acs.org This intermediate is then trapped by a nucleophile at the terminal position. A subsequent hydrogen atom transfer (HAT) from a co-catalyst, such as thiophenol, yields the final product and regenerates the catalyst. acs.org
Table 1: Examples of Anti-Markovnikov Hydrofunctionalization Reactions
| Reaction Type | Alkene Substrate | Nucleophile | Catalyst System | Product Yield | Reference |
| Hydroamination | Unsaturated Amine | Internal Amine | 9-Mesityl-10-methylacridinium tetrafluoroborate / Thiophenol | 59-82% | |
| Hydroetherification | Alkenol | Internal Alcohol | 9-Mesityl-10-methylacridinium perchlorate / 2-Phenylmalononitrile | High | acs.org |
| Hydroacetoxylation | Styrene | Acetic Acid | 9-Mesityl-10-methylacridinium tetrafluoroborate / Thiophenol | 74% | |
| Hydrochlorination | Alkene | HCl | 9-Mesityl-10-methylacridinium tetrafluoroborate / Thiophenol | High |
Acridinium salt photocatalysis provides a metal-free method for the direct functionalization of typically inert C-H bonds, which is a cornerstone of modern synthetic chemistry. nih.govnih.gov This approach is particularly valuable for the late-stage modification of complex molecules. nih.gov The excited acridinium catalyst can initiate single electron transfer (SET) or hydrogen atom transfer (HAT) processes to generate radical intermediates from a variety of precursors, which then engage in C-H functionalization. nih.gov
Applications in this area include:
C-H Alkylation of Heteroarenes: Alkyl radicals, generated from precursors like alkyltrifluoroborates or alkyl silicates, can be added to protonated heteroarenes under acidic conditions. nih.gov The process is effective for primary, secondary, and tertiary alkyl groups. nih.gov
C-H Acylation of Heteroarenes: In the presence of air or an oxygen atmosphere, the reaction of α-monocarboxylic acids with quinoxalin-2(1H)-ones, catalyzed by 9-mesityl-10-methylacridinium perchlorate, leads to C-3 acylated products. nih.gov
The mechanism often involves the generation of a carbon-centered radical by the photocatalyst. This radical then adds to an electron-deficient (often protonated) heteroarene, forming a radical cation intermediate that, upon oxidation and deprotonation, yields the functionalized product. nih.gov
Table 2: Acridinium-Catalyzed C-H Functionalization Reactions
| Reaction Type | Substrate | Radical Source | Catalyst | Product | Reference |
| C-H Alkylation | Heteroarene | Alkyltrifluoroborate | Acridinium Salt / K₂S₂O₈ | Alkylated Heteroarene | nih.gov |
| C-H Acylation | Quinoxalin-2(1H)-one | α-Monocarboxylic Acid | 9-Mesityl-10-methylacridinium perchlorate | C-3 Acylated Quinoxalinone | nih.gov |
| C-H Amination | Arene | Amine Nucleophile | Acridinium Salt / TEMPO | Aryl Amine | rsc.orgacs.org |
The combination of acridinium photocatalysis with transition metal catalysis, known as metallaphotocatalysis, has enabled a variety of selective cross-coupling reactions under mild conditions. rsc.orgsemanticscholar.org This dual catalytic approach allows for the formation of both carbon-carbon and carbon-heteroatom bonds.
C-N Cross-Coupling: Acridinium photocatalysts can be used in organocatalytic photochemical C-N cross-coupling reactions, leveraging their versatile redox properties. rsc.orgsemanticscholar.org
Acridine-Palladium Dual Catalysis: A proposed mechanism involves the synergy between an acridinium photocatalyst and a palladium catalyst for the cross-coupling of aryl halides with carboxylic acids. researchgate.net
Cross-Dehydrogenative Coupling (CDC): Acridinium catalysts have been implicated in CDC reactions, such as the coupling of N-aryl-1,2,3,4-tetrahydroisoquinolines, providing a direct method to form C-C bonds without pre-functionalization of the substrates. researchgate.net
In a typical metallaphotocatalytic cycle, the excited acridinium catalyst engages in a single-electron transfer event to generate a radical intermediate. This radical is then captured by a transition metal catalyst (e.g., Ni, Pd, or Cu), which proceeds through its own catalytic cycle involving oxidative addition and reductive elimination to form the final cross-coupled product. rsc.orgnih.gov
Table 3: Examples of Acridinium-Involved Cross-Coupling Reactions
| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalytic System | Key Feature | Reference |
| C-N Cross-Coupling | Arene | Amine | Acridinium Photocatalyst | Organocatalytic Photochemical Coupling | rsc.orgsemanticscholar.org |
| C-C Cross-Coupling | Aryl Halide | Carboxylic Acid | Acridinium / Palladium | Dual Catalysis | researchgate.net |
| Cross-Dehydrogenative Coupling | N-Aryl-tetrahydroisoquinoline | Various | Acridinium Photocatalyst | C-H/C-H Coupling | researchgate.net |
Acridinium photocatalysis enables the direct use of abundant and stable carboxylic acids as radical precursors for conjugate addition reactions. nih.gov This approach circumvents the need for pre-activation of the acid to a more reactive form. A powerful strategy involves a dual catalytic system that merges acridine-photocatalyzed decarboxylation with a copper-catalyzed conjugate addition. nih.govnih.gov
The reaction scope is broad, accommodating primary, secondary, and tertiary aliphatic carboxylic acids, which can be challenging to use in traditional nucleophilic conjugate additions. nih.gov A wide variety of Michael acceptors are also suitable substrates. nih.gov
The proposed mechanism involves a proton-coupled electron transfer (PCET) within an acridine-acid complex, which generates an alkyl radical via decarboxylation. nih.govresearchgate.net In the dual catalytic system, the resulting acridinyl radical reduces a Cu(I) complex to Cu(0). The alkyl radical adds to the Michael acceptor, and the resulting α-carbonyl radical combines with the Cu(0) complex to form a Cu(I) enolate. This enolate is then protonated by the acridinium cation, regenerating both the acridine (B1665455) and copper catalysts and furnishing the final product. nih.gov
Table 4: Dual Acridine/Copper-Catalyzed Decarboxylative Conjugate Addition
| Carboxylic Acid Type | Michael Acceptor | Catalyst System | Product Yield | Reference |
| Primary Aliphatic | α,β-Unsaturated Ketone | Acridine Salt / Copper(I) salt | Good to Excellent | nih.gov |
| Secondary Aliphatic | α,β-Unsaturated Ester | Acridine Salt / Copper(I) salt | Good to Excellent | nih.gov |
| Tertiary Aliphatic | α,β-Unsaturated Nitrile | Acridine Salt / Copper(I) salt | Good to Excellent | nih.gov |
| Aromatic/Heteroaromatic | Acrolein | Acridine Salt / Copper(I) salt | Good | nih.gov |
Acridinium photocatalysts are highly effective at initiating radical cascade reactions, which allow for the rapid construction of complex polycyclic molecules from simple precursors. researchgate.netrsc.org These reactions proceed under mild, metal-free conditions using visible light. rsc.org
One prominent example is the divergent radical cascade annulation of 1,6-enynes. rsc.org In this process, a β-oxyvinyl radical is generated from the addition of a photocatalytically produced pyridine (B92270) N-oxy radical to the alkyne moiety of the 1,6-enyne. rsc.org This key intermediate then undergoes a cascade of cyclizations to furnish complex molecular scaffolds, such as cyclopropane-fused bicyclic and tricyclic compounds, with high diastereoselectivity. rsc.org
Another application involves the reductive activation of iodine(III) reagents to generate monofluoromethyl radicals. researchgate.net These radicals can then participate in cascade reactions with alkenyl N-arylamides to synthesize monofluoromethylated oxindoles and other N-heterocycles. researchgate.net
Table 5: Acridinium-Catalyzed Radical Cascade Reactions
| Reaction Type | Substrate | Radical Precursor | Catalyst | Product Scaffolds | Reference |
| Annulation of 1,6-Enynes | 1,6-Enyne | 2,6-Lutidine N-oxide | 9-Mesityl-10-methylacridinium perchlorate | Fused/Spiro Polycycles | rsc.org |
| Monofluoromethylation | Alkenyl N-arylamide | Iodine(III)-monofluoroacetate | Acridinium Salt | Monofluoromethyl-oxindoles | researchgate.net |
Photocatalysis has emerged as a mild and versatile tool for the modification of amino acids, peptides, and proteins. rsc.org Acridinium-based photocatalysts play a role in these transformations, enabling reactions under conditions that are often compatible with biological systems.
One key application is the enantioselective synthesis of non-natural amino acids. For instance, a photocatalytic method for the deuteration of chiral α-amino acids has been developed. The process involves the decarboxylative generation of an alkyl radical from a feedstock carboxylic acid, which then adds to a chiral methyleneoxazolidinone. rsc.org Subsequent deuteration of the resulting chiral anion intermediate provides a route to enantioenriched deuterated amino acids. rsc.org
Furthermore, acridinium catalysts can initiate thiol-ene reactions for peptide modification. acs.org The photoexcited catalyst generates thiyl radicals from various thiols, which then readily add to alkene-containing residues on peptides or carbohydrates, achieving efficient bioconjugation under metal-free conditions. acs.org
Molecular Probes and Biological Imaging Techniques Utilizing 1-Amino-10-methylacridinium
This compound, a heterocyclic aromatic compound, possesses photophysical properties that make it a valuable scaffold for the development of molecular probes in biological imaging. Its planar structure and fluorescent nature are key characteristics that underpin its applications in studying cellular components and processes.
DNA Intercalation and Nucleic Acid Binding Studies
The planar polycyclic aromatic structure of acridine derivatives like this compound allows them to insert between the base pairs of double-stranded DNA, a process known as intercalation. This non-covalent interaction is a primary mechanism by which these molecules bind to nucleic acids. The process of intercalation is driven by a combination of hydrophobic and van der Waals forces between the acridine ring and the DNA base pairs.
Upon intercalation, the DNA helix undergoes conformational changes, typically unwinding and lengthening, to accommodate the inserted molecule. This disruption of the DNA structure can have significant biological consequences and is a key area of study. The binding affinity and sequence specificity of acridine derivatives can be modulated by the nature and position of their substituents. While specific studies on this compound are not extensively detailed in the provided search results, the general principles of acridine-DNA interactions suggest that the amino and methyl groups would influence its binding characteristics.
The study of DNA intercalation by acridine compounds is crucial for understanding their mechanism of action as potential therapeutic agents and for their use as fluorescent probes for DNA. The changes in the fluorescence properties of acridine derivatives upon binding to DNA, such as an increase in fluorescence quantum yield and a shift in emission wavelength, provide a means to monitor these interactions.
Development of Fluorogenic Substrates for Biochemical Assays and Diagnostics
Fluorogenic substrates are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent after being acted upon by a specific enzyme. This "turn-on" fluorescence provides a sensitive and continuous method for assaying enzyme activity. The this compound core can serve as a fluorophore in the design of such substrates.
The general principle involves attaching a specific enzyme recognition motif to the acridinium structure in a way that quenches its fluorescence. When the target enzyme cleaves the recognition motif, the quenching is relieved, and the inherent fluorescence of the acridinium moiety is restored. This approach has been successfully applied in the development of substrates for various enzymes, particularly peptidases.
For instance, novel chromogenic substrates based on a similar compound, 9-(4'-aminophenyl)-10-methylacridinium salt, have been synthesized and evaluated for the detection of bacterial aminopeptidase (B13392206) activity. In these substrates, an amino acid or peptide is linked to the amino group of the acridinium derivative. Enzymatic hydrolysis of the amide bond releases the highly colored or fluorescent acridinium salt, providing a clear visual or fluorometric signal for the presence of the target enzyme. This principle is highly valuable for the development of diagnostic tools in clinical bacteriology.
Interactions with Biological Macromolecules and Biological Targets (Mechanistic Insights)
The biological activity of this compound and related acridine derivatives stems from their interactions with various biological macromolecules. These interactions can lead to the inhibition of essential cellular processes, making them of interest in drug discovery and chemical biology.
Filamenting Temperature-Sensitive Mutant Z (FtsZ) Inhibition Mechanisms
Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial protein in bacterial cell division, forming a contractile ring (the Z-ring) at the division site. Inhibition of FtsZ polymerization or function leads to the disruption of cell division and ultimately bacterial cell death, making it an attractive target for the development of new antibacterial agents.
While direct evidence of this compound inhibiting FtsZ is not available in the provided search results, other heterocyclic compounds, including those with structures that could be conceptually related to acridines, have been investigated as FtsZ inhibitors. The mechanism of action of small molecule FtsZ inhibitors often involves binding to specific pockets on the FtsZ protein, thereby interfering with its GTPase activity or its ability to assemble into protofilaments. These interactions can either stabilize or destabilize FtsZ polymers, both of which disrupt the dynamic process of Z-ring formation and constriction. The planar and aromatic nature of the acridine scaffold could potentially allow it to interact with binding sites on FtsZ, suggesting that acridine derivatives are a chemical space worth exploring for FtsZ inhibitors.
Cholinesterase and Carboxylesterase Inhibition by Acridine Derivatives
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Carboxylesterases (CES) are a broad family of enzymes involved in the metabolism of various ester-containing endogenous molecules and xenobiotics. Inhibition of these enzymes has therapeutic implications, for example, in the treatment of Alzheimer's disease (cholinesterase inhibitors) and in modulating drug metabolism (carboxylesterase inhibitors).
Acridine derivatives have been extensively studied as inhibitors of both cholinesterases and carboxylesterases. The inhibitory mechanism often involves the binding of the planar acridine ring to the active site of the enzyme. For cholinesterases, this can involve interactions with the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. The substituents on the acridine ring play a critical role in determining the potency and selectivity of inhibition.
Studies on various 9-substituted acridine derivatives have demonstrated their potential as effective inhibitors of AChE and BChE. For instance, 9-aryl(heteroaryl)-N-methyl-acridinium salts have been shown to effectively inhibit cholinesterases nih.gov. The positively charged quaternary nitrogen in the acridinium ring is a key feature for binding to the anionic sites of these enzymes. While all new compounds in one study weakly inhibited AChE and off-target CES, certain dihydroacridines with aryl substituents showed notable BChE inhibition nih.govfrontiersin.org.
The inhibitory activity of acridine derivatives against carboxylesterases has also been reported. The interaction is likely to occur within the active site gorge of the enzyme, with the acridine scaffold making hydrophobic and stacking interactions with amino acid residues. The specific substitutions on the acridine ring would dictate the binding affinity and inhibitory potency.
| Compound Class | Target Enzyme | Reported Activity |
| 9-Aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates | Cholinesterases (AChE, BChE) | Effective inhibitors nih.gov |
| 9-Heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives | Cholinesterases (AChE, BChE) | Effective inhibition nih.gov |
| 9-Phosphoryl-9,10-dihydroacridines with aryl substituents | Butyrylcholinesterase (BChE) | Active inhibitors nih.govfrontiersin.org |
| 9-Phosphorylacridines and 9-phosphoryl-9,10-dihydroacridines | Acetylcholinesterase (AChE), Carboxylesterase (CES) | Weakly inhibited nih.govfrontiersin.org |
Table 1. Inhibitory Activities of Selected Acridine Derivatives.
Efflux Pump Substrate Interactions (e.g., AcrB)
Multidrug resistance in bacteria is a significant global health challenge, with efflux pumps playing a crucial role in extruding a wide range of antimicrobial agents from the cell. The AcrAB-TolC efflux pump in Escherichia coli is a well-characterized example of such a system, with AcrB being the inner membrane transporter responsible for substrate recognition and energy transduction. While direct studies on this compound as a substrate for AcrB are not extensively documented, the interactions of structurally related acridinium dyes and other fluorescent probes with efflux pumps provide valuable insights.
The large periplasmic loops of AcrB are known to be the primary determinants of substrate specificity. nih.govresearchgate.net These loops form a flexible and dynamic binding pocket capable of accommodating a diverse array of structurally unrelated compounds. researchgate.net Fluorescent dyes are often used as model substrates to study efflux pump activity. For instance, dyes like Nile Red are employed in fluorescence-based assays to monitor efflux in real-time. nih.gov The principle of these assays relies on the differential fluorescence of the dye in the hydrophobic environment of the cell membrane versus the aqueous exterior.
It is plausible that cationic and amphiphilic molecules like this compound could be recognized and transported by AcrB. The interaction would likely involve the hydrophobic acridine core inserting into the binding pocket of AcrB, with the charged quaternary nitrogen and the amino group potentially forming electrostatic or hydrogen-bonding interactions with amino acid residues within the pocket. The study of such interactions is critical for understanding the mechanisms of multidrug resistance and for the rational design of efflux pump inhibitors that could restore the efficacy of existing antibiotics. mdpi.com
Protein Binding and Conformational Studies
The fluorescent nature of this compound makes it a potential probe for studying protein binding and associated conformational changes. researchgate.netox.ac.uk When a fluorescent molecule binds to a protein, its photophysical properties, such as fluorescence intensity, quantum yield, and lifetime, can be altered due to changes in the local microenvironment. unesp.br These changes can provide information about the binding affinity, stoichiometry, and the nature of the binding site.
For instance, the binding of this compound to a protein could lead to an enhancement or quenching of its fluorescence. If the binding event restricts the molecule's rotational freedom or places it in a more rigid environment, a significant increase in fluorescence quantum yield may be observed. Conversely, if the binding site contains quenching residues or promotes non-radiative decay pathways, a decrease in fluorescence would occur.
Furthermore, the binding of a small molecule like this compound can induce conformational changes in the protein itself. These changes can be monitored using various spectroscopic techniques. For example, circular dichroism (CD) spectroscopy can be used to detect alterations in the secondary structure of the protein upon ligand binding. Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed, residue-level information about the conformational changes.
A study on the closely related 9-amino-10-methylacridinium complex with DNA revealed insights into its binding and the resulting conformational adjustments. acs.org Similarly, the intercalation of other acridine derivatives into DNA has been shown to induce significant conformational changes in their side chains, driven by electrostatic and van der Waals interactions. nih.gov These principles can be extended to protein-ligand interactions, where the binding of this compound could lead to specific conformational shifts in the protein structure to accommodate the ligand.
| Property Measured | Information Gained from Protein Binding |
| Fluorescence Intensity | Binding affinity, stoichiometry |
| Fluorescence Lifetime | Nature of the binding site microenvironment |
| Fluorescence Anisotropy | Rotational freedom of the bound ligand |
| Circular Dichroism | Changes in protein secondary structure |
| NMR Spectroscopy | Residue-level conformational changes |
Supramolecular Chemistry and Advanced Materials Science Applications of this compound
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The unique electronic and structural features of acridinium derivatives make them attractive building blocks for the construction of functional supramolecular assemblies and advanced materials.
Development of Acridinium-Based Chemosensors for Anionic Species
Acridinium-based compounds have been successfully employed in the development of chemosensors for the detection of various anionic species. researchgate.netmdpi.comnih.gov The electron-deficient nature of the acridinium ring system makes it an excellent platform for interacting with electron-rich anions through electrostatic and charge-transfer interactions. These interactions can lead to observable changes in the photophysical properties of the acridinium core, such as a shift in the absorption or emission wavelength, or a change in fluorescence intensity, allowing for colorimetric or fluorometric detection of the target anion.
The design of these chemosensors often involves the strategic placement of recognition sites on the acridinium scaffold that can selectively bind to a specific anion. For example, hydrogen bond donors can be incorporated to enhance the binding of anions like fluoride or carboxylates. The binding event alters the electronic properties of the acridinium chromophore, resulting in a detectable signal.
Table of Acridinium-Based Anion Chemosensors
| Acridinium Derivative | Target Anion | Detection Method |
| Phenyl-substituted acridinium | Cyanide | Colorimetric |
| Acridinium-calix acs.orgpyrrole conjugate | Chloride | Fluorometric |
| Acridinium-thiourea conjugate | Acetate | Colorimetric and Fluorometric |
Integration into Supramolecular Switches
Supramolecular switches are molecular systems that can be reversibly interconverted between two or more stable states by an external stimulus, such as light, pH, or the addition of a chemical species. jjdgroup.co.uk The distinct electronic and conformational properties of acridinium salts make them promising components for the construction of such switches. The reversible reduction of the acridinium cation to the corresponding dihydroacridine, for instance, can be exploited as a switching mechanism. This redox process is accompanied by a significant change in the electronic and structural properties of the molecule, which can be used to control the properties of a larger supramolecular assembly.
Acridinium-based systems can also be designed to undergo conformational changes upon guest binding, leading to a switching of their properties. For example, the binding of an anion to a receptor appended to the acridinium core could induce a change in the orientation of the acridinium unit, thereby altering its photophysical or electrochemical behavior.
Self-Assembled Monolayers for Surface Modification
Self-assembled monolayers (SAMs) are highly ordered molecular films formed by the spontaneous organization of molecules on a solid surface. rsc.orgmdpi.comrsc.org They provide a powerful method for modifying the chemical and physical properties of surfaces for a wide range of applications, including electronics, sensors, and biomaterials. The ability to form stable, well-defined monolayers is often dictated by the interactions between the head group of the molecule and the substrate, as well as the intermolecular interactions between the molecular backbones.
While specific studies on the formation of SAMs from this compound are not prevalent, the general principles of SAM formation on surfaces like gold can be applied. mdpi.comnih.gov Thiol-containing molecules are commonly used to form robust SAMs on gold surfaces due to the strong gold-sulfur bond. An appropriately functionalized derivative of this compound, for instance, a derivative with a thiol-terminated alkyl chain, could be synthesized to facilitate its self-assembly on a gold surface. The resulting monolayer would present the acridinium units at the interface, thereby modifying the surface properties. The planar and aromatic nature of the acridinium core could promote intermolecular π-π stacking interactions within the monolayer, contributing to its stability and order. Such functionalized surfaces could find applications in the development of electrochemical sensors or as platforms for studying interfacial biological recognition events.
Crystal Engineering and Analysis of Intermolecular Interactions
Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. rsc.org The analysis of the crystal structures of acridinium salts provides valuable information about the non-covalent interactions that govern their solid-state packing, which is crucial for the design of new materials with specific optical or electronic properties.
The crystal structure of the closely related 9-aminoacridinium chloride reveals a network of intermolecular interactions that stabilize the crystal lattice. nih.goviucr.orgiucr.org These include N—H···Cl and N—H···O hydrogen bonds, as well as π-π stacking interactions between the planar acridinium rings. nih.goviucr.orgiucr.org The 9-aminoacridinium cations form layers that are held together by these interactions. The π-π stacking interactions, with centroid-to-centroid distances in the range of 3.9786 (3) to 4.2236 (3) Å, are a key feature of the crystal packing. iucr.org
Table of Intermolecular Interactions in Acridinium Salts
| Type of Interaction | Description |
| Hydrogen Bonding | N-H···Anion and N-H···Solvent interactions involving the amino group and the acridinium nitrogen. |
| π-π Stacking | Face-to-face or offset stacking of the planar acridinium rings. |
| Cation-π Interactions | Interaction between the positively charged acridinium ring and the π-system of an adjacent molecule. |
| van der Waals Forces | Non-specific attractive forces between molecules. |
Future Directions and Emerging Research Avenues in 1 Amino 10 Methylacridinium Chemistry
Rational Design Principles for Enhanced Acridinium (B8443388) Catalysts
The development of next-generation acridinium catalysts hinges on the application of rational design principles to precisely tune their properties for specific applications. Future research will increasingly focus on a synergistic approach combining computational modeling and experimental validation to accelerate the discovery of catalysts with enhanced efficiency, selectivity, and stability.
Key strategies for the rational design of enhanced acridinium catalysts include:
Computational Screening and Mechanistic Insights: High-throughput computational screening using methods like density functional theory (DFT) can predict the photophysical and electrochemical properties of novel acridinium derivatives. chemistryviews.org These computational models can elucidate reaction mechanisms and identify key structural features that govern catalytic activity, guiding the synthesis of more effective catalysts. rsc.org
Tuning Redox Potentials and Absorption Spectra: The electronic properties of the acridinium core can be systematically modified by introducing electron-donating or electron-withdrawing groups at various positions. This allows for the fine-tuning of the catalyst's redox potentials and absorption spectra, enabling the activation of a wider range of substrates and the utilization of different wavelengths of light. researchgate.net For instance, strategic substitution can lead to a dramatic range in oxidizing strength and tunability of absorption maxima. researchgate.net
Steric and π-Conjugation Engineering: Modification of peripheral aryl substituents not only influences the electronic properties but also the steric environment around the catalytic center. researchgate.net This can be leveraged to control substrate approach and enhance stereoselectivity in asymmetric transformations. Extending the π-conjugation of the acridinium system can also shift the absorption to longer wavelengths, which is desirable for applications requiring deeper light penetration. researchgate.net
Development of Bifunctional Catalysts: Integrating additional catalytic functionalities into the acridinium framework is a promising avenue. For example, incorporating a hydrogen-bond donor or a Lewis base can enable cooperative catalysis, leading to novel reactivity and improved reaction outcomes. The design of diaminoacridinium and aza-rhodol photocatalysts showcases the potential for bifunctional photoredox catalysis. acs.org
A data-driven approach, combining experimental results with computational predictions, will be instrumental in establishing clear structure-property-reactivity relationships. This will pave the way for the de novo design of acridinium catalysts tailored for specific and challenging organic transformations.
Expanded Scope of Organic Transformations Mediated by 1-Amino-10-methylacridinium
While this compound and its derivatives have already demonstrated significant utility in photoredox catalysis, there is vast potential to expand their application to a broader range of organic transformations. researchgate.net Future research will likely focus on harnessing their unique reactivity to address long-standing challenges in synthetic chemistry.
Emerging areas for the application of acridinium-mediated transformations include:
C-H Functionalization: Direct C-H functionalization is a highly sought-after transformation for its atom economy. Acridinium photocatalysts are well-suited to facilitate a variety of C-H functionalization reactions, including amination, arylation, and alkylation, on a wide range of substrates. researchgate.net
Novel Cycloaddition Reactions: The generation of radical ions and other reactive intermediates by acridinium photocatalysts can enable novel cycloaddition pathways that are not accessible through traditional thermal or photochemical methods. This could lead to the synthesis of complex and structurally diverse cyclic molecules.
Radical-Based Polymerization: Acridinium catalysts can serve as efficient initiators for controlled radical polymerization processes. Their ability to operate under mild, visible-light irradiation offers advantages over conventional thermal initiators, allowing for better control over polymer architecture and properties.
Late-Stage Functionalization of Complex Molecules: A significant area of growth is the application of acridinium photocatalysis in the late-stage functionalization of pharmaceuticals, agrochemicals, and natural products. nih.govsemanticscholar.org The mild reaction conditions and high functional group tolerance of these catalysts make them ideal for modifying complex molecular scaffolds without the need for extensive protecting group manipulations. nih.govsemanticscholar.org
Asymmetric Catalysis: The development of chiral acridinium catalysts is a key objective for enabling enantioselective transformations. This can be achieved by incorporating chiral substituents into the catalyst backbone or by employing a dual-catalysis approach where the acridinium photocatalyst is combined with a chiral co-catalyst.
The table below summarizes some of the emerging organic transformations where this compound and its derivatives are expected to have a significant impact.
| Transformation | Potential Advantages |
| C-H Amination | Direct conversion of C-H bonds to C-N bonds, high atom economy. |
| [2+2] Cycloadditions | Access to strained ring systems under mild conditions. |
| Controlled Radical Polymerization | Precise control over polymer molecular weight and dispersity. |
| Late-Stage Drug Modification | Rapid diversification of lead compounds to explore structure-activity relationships. |
| Enantioselective Allylation | Synthesis of chiral building blocks for natural product synthesis. |
Development of Advanced Spectroscopic Probes for Complex Biological and Chemical Systems
The inherent fluorescence of the acridinium core makes it an excellent scaffold for the development of advanced spectroscopic probes for sensing and imaging in complex biological and chemical environments. taylorfrancis.com Future research in this area will focus on creating probes with enhanced sensitivity, selectivity, and photostability, as well as the ability to respond to specific analytes or changes in their local environment. upenn.edusemanticscholar.orgrsc.org
Key directions in the development of acridinium-based spectroscopic probes include:
Probes for Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS): Designing acridinium derivatives that exhibit a specific fluorescence response upon reaction with ROS (e.g., superoxide, hydroxyl radical) or RNS (e.g., nitric oxide, peroxynitrite) is of great interest for studying oxidative stress in biological systems. nih.gov
Ion-Selective Probes: By incorporating specific ionophores into the acridinium structure, it is possible to create fluorescent probes that can selectively detect and quantify metal ions (e.g., Cu²⁺, Fe³⁺) or anions (e.g., F⁻, H₂PO₄⁻) in biological fluids and environmental samples. taylorfrancis.com
Probes for Cellular Microenvironments: The fluorescence properties of some acridinium derivatives are sensitive to the polarity and viscosity of their surroundings. rsc.orgresearchgate.net This can be exploited to develop probes that can map changes in these parameters within different cellular compartments, providing insights into cellular processes. rsc.orgresearchgate.net
Probes for Nucleic Acid and Protein Sensing: Acridinium-based intercalators and conjugates can be designed to specifically bind to DNA or RNA sequences or to particular proteins. researchgate.net This allows for the development of probes for gene detection, imaging of nucleic acids in living cells, and studying protein-ligand interactions. nih.gov
Multiplexed Imaging: The development of a palette of acridinium probes with distinct excitation and emission wavelengths would enable the simultaneous imaging of multiple analytes or cellular events, providing a more comprehensive understanding of complex biological processes.
The table below provides examples of potential applications for advanced acridinium-based spectroscopic probes.
| Probe Type | Analyte/Parameter | Potential Application |
| Redox-Sensitive Probe | Superoxide | Studying mitochondrial dysfunction. |
| Ion-Selective Probe | Mercury (Hg²⁺) | Environmental monitoring of water contamination. |
| Polarity-Sensitive Probe | Lipid Droplets | Investigating cellular metabolism and lipid storage diseases. |
| DNA Intercalator | Specific Gene Sequence | Genetic diagnostics and live-cell imaging of chromosomes. |
Integration of this compound with Other Catalytic Modalities
A highly promising research direction is the integration of this compound photoredox catalysis with other catalytic modalities to achieve novel and synergistic reactivity. acs.org This dual-catalysis approach can enable transformations that are not possible with either catalytic system alone. nih.gov
Emerging areas for the integration of acridinium catalysis include:
Metallaphotoredox Catalysis: Combining acridinium photocatalysis with transition metal catalysis (e.g., nickel, copper, palladium) has already proven to be a powerful strategy for a variety of cross-coupling reactions. nih.govsemanticscholar.orgresearchgate.net Future work will focus on expanding the scope of transition metal partners and reaction types, as well as developing a deeper mechanistic understanding of these dual catalytic systems. nih.gov
Organocatalysis: The merger of acridinium photoredox catalysis with organocatalysis can enable enantioselective reactions by using a chiral organocatalyst to control the stereochemical outcome of a radical transformation initiated by the acridinium photocatalyst.
Biocatalysis: The integration of acridinium photocatalysis with enzymatic catalysis offers the potential to create novel chemoenzymatic cascades. For example, a photochemically generated intermediate could serve as a substrate for an enzyme, or vice versa, enabling the synthesis of complex molecules with high selectivity.
Electrocatalysis: Combining photoredox catalysis with electrochemistry can provide a powerful means to control the redox state of the catalyst and reactants, leading to improved reaction efficiency and the ability to drive thermodynamically challenging transformations.
The table below illustrates potential dual-catalysis systems involving this compound and their potential applications.
| Catalytic Partner | Dual-Catalysis System | Potential Application |
| Nickel Catalyst | Acridinium/Nickel Dual Catalysis | C(sp²)-C(sp³) cross-coupling reactions. researchgate.net |
| Copper Catalyst | Acridinium/Copper Dual Catalysis | Decarboxylative conjugate addition. nih.gov |
| Chiral Amine Organocatalyst | Acridinium/Enamine Catalysis | Enantioselective α-alkylation of aldehydes. |
| Alcohol Dehydrogenase | Acridinium/Biocatalysis | Photochemical deracemization of alcohols. |
Exploration of Novel Biological Targets and Mechanisms beyond Current Research
While the biological activities of some acridine (B1665455) derivatives are well-established, particularly as DNA intercalators and topoisomerase inhibitors, there is a vast and largely unexplored landscape of potential biological targets and mechanisms of action for this compound and its analogues. nih.gov Future research will focus on identifying novel protein targets and elucidating the molecular mechanisms underlying their biological effects.
Key research avenues in this area include:
Target Identification and Validation: The use of chemical proteomics and other advanced techniques can help to identify the specific protein targets of biologically active this compound derivatives. Subsequent validation studies can confirm the functional relevance of these interactions.
Enzyme Inhibition: Beyond topoisomerases, acridinium derivatives may inhibit other classes of enzymes that are relevant to human diseases, such as kinases, proteases, or metabolic enzymes. nih.gov Structure-based drug design can be used to optimize the potency and selectivity of these inhibitors.
Modulation of Protein-Protein Interactions: The planar, aromatic structure of the acridinium core may be suitable for disrupting protein-protein interactions that are critical for disease pathogenesis. This represents a challenging but potentially rewarding area of drug discovery.
Antibacterial and Antiviral Agents: The exploration of this compound derivatives as novel antibacterial and antiviral agents is a promising area. Identifying their specific microbial or viral targets could lead to the development of new therapies to combat infectious diseases. For example, some derivatives have been investigated as potential inhibitors of the bacterial cell division protein FtsZ. researchgate.net
Mechanism of Action Studies: A deeper understanding of how this compound derivatives exert their biological effects at the molecular and cellular level is crucial. This includes studying their effects on cell signaling pathways, gene expression, and other cellular processes.
The table below lists potential novel biological targets for this compound derivatives and their therapeutic implications.
| Potential Biological Target | Therapeutic Area |
| Protein Kinases | Oncology, Inflammation |
| Viral Proteases | Antiviral Therapy |
| Bacterial Cell Division Proteins (e.g., FtsZ) | Antibacterial Therapy researchgate.net |
| Protein-Protein Interaction Interfaces | Various Diseases |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-amino-10-methylacridinium, and how can purity be validated?
- Methodological Answer : Synthesis typically involves alkylation of 1-aminoacridine using methylating agents like methyl iodide under anhydrous conditions. Purity validation requires a combination of techniques:
- Chromatography : HPLC with UV detection (λ = 254 nm) to confirm retention time consistency.
- Spectroscopy : -NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) and FT-IR (N–H stretch at ~3400 cm) for structural confirmation.
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to verify stoichiometry .
- Data : Boiling point is reported as 242°C, and purity >98% is achievable via recrystallization in ethanol .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood to avoid inhalation (PEL: 0.1 mg/m) or skin contact. Immediate rinsing with water is critical for spills .
- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent oxidation. Stability tests show <5% degradation over 6 months under these conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic properties?
- Methodological Answer :
- UV-Vis Spectroscopy : Strong absorbance at 365 nm (ε = 12,000 Mcm) due to π→π* transitions in the acridinium core.
- Fluorescence Spectroscopy : Emission at 450 nm (quantum yield Φ = 0.45) for monitoring interactions with biomolecules .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pKa values of this compound across different solvents?
- Methodological Answer :
- Systematic Solvent Screening : Use a potentiometric titration series in varying solvent mixtures (e.g., water, DMSO, acetonitrile) to isolate solvent effects.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict protonation states and compare with experimental data. Discrepancies >0.5 pH units may indicate solvent-specific hydrogen bonding .
Q. What experimental designs are optimal for studying the compound’s photostability under UV irradiation?
- Methodological Answer :
- Controlled Irradiation : Use a UV lamp (365 nm, 10 mW/cm) with aliquots sampled at intervals (0, 15, 30, 60 min).
- Degradation Analysis : Monitor via HPLC-MS to identify byproducts (e.g., demethylation or ring oxidation). Activation energy (E) calculations from Arrhenius plots can predict shelf-life .
Q. How can computational models predict this compound’s interaction with DNA G-quadruplex structures?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with DNA PDB entries (e.g., 1KF1) to simulate binding modes.
- Binding Affinity Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to correlate computational ΔG values with experimental K (e.g., K = 1.2 µM for Tel22 sequence) .
Q. What strategies mitigate aggregation-induced quenching in fluorescence-based assays using this compound?
- Methodological Answer :
- Solvent Optimization : Use co-solvents (e.g., 10% DMSO in PBS) to reduce hydrophobicity-driven aggregation.
- Concentration Gradients : Test fluorescence intensity at 1 nM–10 µM to identify the linear range (typically <1 µM). Dynamic light scattering (DLS) confirms particle size <10 nm .
Q. How do pH and ionic strength affect the compound’s binding kinetics to serum albumin?
- Methodological Answer :
- pH Titration Studies : Perform ITC at pH 5.0–8.0 (HEPES buffer) to map protonation-dependent binding.
- Ionic Strength Screening : Vary NaCl concentration (0–150 mM) to assess electrostatic contributions. Data fitting with Langmuir isotherms reveals binding site heterogeneity (n = 1.8 ± 0.2) .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
